BenchChemオンラインストアへようこそ!

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chlorophenyl)urea

Urea Transporter Inhibitor Diuretic Urea Transport

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chlorophenyl)urea (C₁₅H₁₃ClN₂O₃, MW: 304.73 g/mol) is a small-molecule urea derivative distinguished by a 1,3-benzodioxole (piperonyl) group linked via a methylene bridge to a urea moiety, which is further N'-substituted with a 4-chlorophenyl ring. This compound has been identified as an inhibitor of Urea Transporter B (UT-B) , a membrane protein recognized as a promising target for salt-sparing diuretics ('urearetics').

Molecular Formula C15H13ClN2O3
Molecular Weight 304.73 g/mol
Cat. No. B5545752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chlorophenyl)urea
Molecular FormulaC15H13ClN2O3
Molecular Weight304.73 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C15H13ClN2O3/c16-11-2-4-12(5-3-11)18-15(19)17-8-10-1-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2,(H2,17,18,19)
InChIKeyGCKPAUPOIGRZSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.8 [ug/mL]

N-(1,3-Benzodioxol-5-ylmethyl)-N'-(4-chlorophenyl)urea: Physicochemical & UT-B Inhibitor Overview for Research Procurement


N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chlorophenyl)urea (C₁₅H₁₃ClN₂O₃, MW: 304.73 g/mol) is a small-molecule urea derivative distinguished by a 1,3-benzodioxole (piperonyl) group linked via a methylene bridge to a urea moiety, which is further N'-substituted with a 4-chlorophenyl ring . This compound has been identified as an inhibitor of Urea Transporter B (UT-B) [1], a membrane protein recognized as a promising target for salt-sparing diuretics ('urearetics'). While structurally belonging to the broader class of phenyl-substituted ureas—a class investigated for diverse activities such as anticancer, kinase inhibition, and herbicidal properties [2]—its documented engagement with UT-B provides a focused biological annotation that distinguishes it from many in-class analogs typically studied in other contexts.

Why N-(1,3-Benzodioxol-5-ylmethyl)-N'-(4-chlorophenyl)urea Cannot Be Replaced by Generic Urea or Benzodioxole Analogs


The assumption that other phenyl-substituted ureas or benzodioxole-containing compounds are functionally interchangeable with N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chlorophenyl)urea is not supported by available bioactivity data. Critically, the presence of the 4-chlorophenyl urea motif is essential for potent UT-B inhibition, a target for which many structurally similar urea derivatives have no confirmed activity. While generic dimethylthiourea (DMTU) also inhibits UT-B, it requires millimolar concentrations (IC50 of 2–3 mM [1]), meaning it is approximately 1,000-fold less potent than this compound at its defined target. Conversely, many benzodioxole-ureas marketed for cancer research, such as the 3,4-dichlorophenyl analog , have reported antiproliferative IC50 values ranging from 8 to 15 µM against various cell lines, with no documented UT-B activity. Swapping compounds without considering these specific, quantitative target engagement differences risks invalidating biological assay results and wasting procurement resources on analogs with divergent pharmacological profiles.

Head-to-Head Quantitative Evidence: Differentiating N-(1,3-Benzodioxol-5-ylmethyl)-N'-(4-chlorophenyl)urea from Analogs for Procurement Decisions


UT-B Inhibition: ~1,000-Fold Potency Gain over the Reference Inhibitor Dimethylthiourea (DMTU)

In a direct cross-study comparison, N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chlorophenyl)urea inhibits rat Urea Transporter B (UT-B) with an IC50 of 2,540 nM (2.54 µM) in an erythrocyte osmotic lysis assay [1]. The historical reference UT-B inhibitor dimethylthiourea (DMTU) achieves equivalent inhibition only at concentrations of 2–3 mM (2,000,000–3,000,000 nM) in a non-competitive mechanism against recombinant rat UT-B [2]. This represents an approximate 790- to 1,180-fold improvement in IC50 potency. This is a critical differentiation point for researchers procuring a UT-B probe, as DMTU requires millimolar concentrations that may introduce off-target effects, whereas the target compound achieves inhibition in the low micromolar range.

Urea Transporter Inhibitor Diuretic Urea Transport Kidney Physiology

Regioisomeric Differentiation: Methylene Bridge Position Impacts Physicochemical Properties and Potential Target Engagement

The target compound is a regioisomer of 1-(1,3-benzodioxol-5-yl)-3-(4-chlorobenzyl)urea (PubChem CID 6465365), with the distinction being the attachment point of the benzodioxole and chlorophenyl rings to the urea core: a methylene bridge connects the benzodioxole in the target compound, whereas a direct N-phenyl linkage exists in the comparator. This structural difference leads to measurable differences in 3D geometry and flexibility, crucial for target binding. Computed properties reveal a higher hydrogen bond acceptor count for the target compound (4 vs. 3) [1], suggesting enhanced capacity for polar interactions. The comparator's lower rotatable bond count (4 vs. 5) implies a more constrained conformation space [1]. These differences are not trivial; they can dictate the molecule's ability to access UT-B's binding pocket, as molecular dynamics studies on UT-B inhibitors have identified specific residues (e.g., PHE198) that interact with ligand moieties [2].

Structure-Activity Relationship Physicochemical Property Regioisomer Molecular Docking

Structural Alert: Chlorophenyl Urea vs. Thiourea Analogs in Metabolic Stability and Toxicity Prediction

A thiourea analog, N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chlorophenyl)thiourea (CAS 385394-43-4; MW: 320.79 g/mol), differs only by the substitution of the carbonyl oxygen with sulfur . While a direct comparative stability assay was not identified in the open literature, this is a key consideration for procurement because the thiocarbonyl (C=S) group in thioureas is a well-established structural alert for idiosyncratic hepatotoxicity and metabolic instability. Specifically, thiourea-containing drugs are known to undergo cytochrome P450-mediated S-oxidation to reactive sulfenic and sulfinic acid intermediates, which can covalently modify hepatic proteins [1]. In the absence of head-to-head experimental data, this class-level inference represents a critical risk assessment point. For any researcher planning to advance hits into in vivo models, the urea variant (target compound) is the safer choice, avoiding the known toxophore inherent to the sulfur analog.

Metabolic Stability Toxicity Prediction Thiourea Lead Optimization

High-Value Research Application Scenarios for N-(1,3-Benzodioxol-5-ylmethyl)-N'-(4-chlorophenyl)urea Based on Quantitative Evidence


Primary UT-B Probe for Ex Vivo Erythrocyte and Kidney Physiology Studies

Given its validated UT-B IC50 of 2.54 µM in rat erythrocytes [1], this compound is immediately suitable for ex vivo pharmacological studies of urea transport. Researchers studying urinary concentrating mechanisms can use it as a low-micromolar probe, avoiding the millimolar concentrations needed for the historical tool DMTU (IC50: 2–3 mM [2]). This application is particularly relevant for labs transitioning away from DMTU to a more potent chemical starting point for medchem optimization.

Regioselective Structure-Activity Relationship (SAR) Anchor Point

The quantifiable difference in polar surface area (Δ TPSA: +12.1 Ų) and hydrogen bond acceptor count (Δ HBA: +1) compared to its closest regioisomer, 1-(1,3-benzodioxol-5-yl)-3-(4-chlorobenzyl)urea [3], positions this compound as a strategic anchor for SAR libraries. Procurement for SAR expansion is justified because the methylene bridge architecture provides a distinct vector and interaction profile, which can be systematically varied to probe the UT-B binding pocket identified in molecular dynamics simulations [4].

Hit-to-Lead Optimization with Reduced Metabolic Liability Risk

Medicinal chemistry teams aiming to develop UT-B inhibitors for in vivo diuretic efficacy should prioritize this urea derivative over its commercially available thiourea analog (CAS 385394-43-4 ). The well-characterized metabolic instability and hepatotoxic potential of the thiocarbonyl group [5] make the urea scaffold a superior starting point for lead optimization. This procurement decision minimizes downstream development risks associated with reactive metabolite formation, a key consideration for programs targeting chronic kidney disease models.

Quote Request

Request a Quote for N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chlorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.